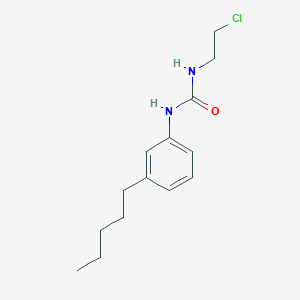![molecular formula C19H24O10 B12521373 Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol CAS No. 676131-45-6](/img/structure/B12521373.png)
Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol apart from other benzofuran derivatives is its unique structural features and specific biological activities. The presence of multiple hydroxyl groups and the acetic acid moiety contribute to its distinct chemical properties and potential therapeutic applications .
Propiedades
Número CAS |
676131-45-6 |
|---|---|
Fórmula molecular |
C19H24O10 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol |
InChI |
InChI=1S/C13H12O4.3C2H4O2/c1-6-11-8(5-17-6)2-7-3-9(14)4-10(15)12(7)13(11)16;3*1-2(3)4/h2-4,6,14-16H,5H2,1H3;3*1H3,(H,3,4) |
Clave InChI |
WMKJVVORICPQQW-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C3=C(C=C(C=C3C=C2CO1)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
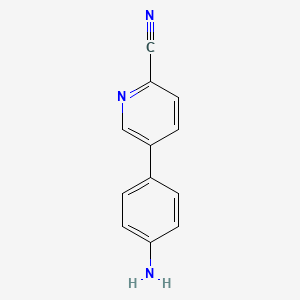


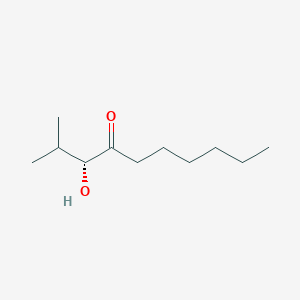
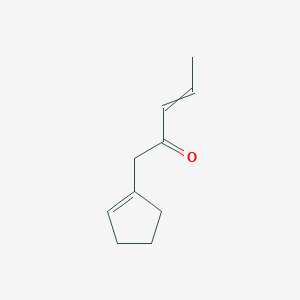


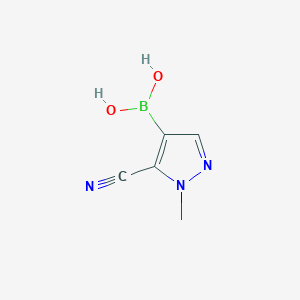
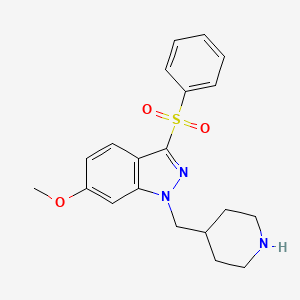
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
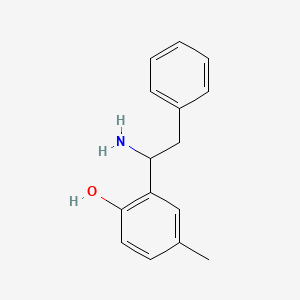
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
